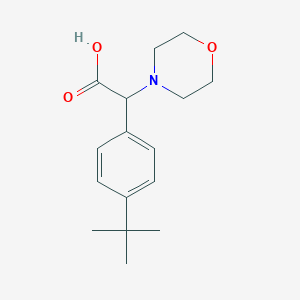

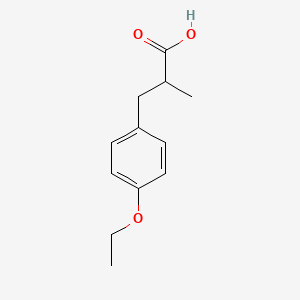

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

説明

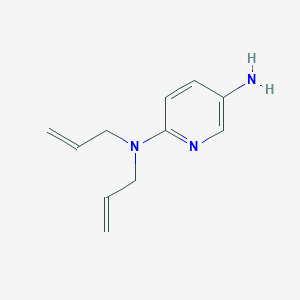

“2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Antimicrobial Activities

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives have been studied for their antimicrobial activities. For instance, derivatives of this compound were synthesized and evaluated for their effectiveness against pathogenic bacteria and Candida species. The studies revealed that these compounds were more effective against fungi than bacteria, with certain derivatives showing notable anticandidal activity (Mokhtari & Pourabdollah, 2013). Another research synthesized 2-piperidin-4-yl-benzimidazoles, which were effective against both Gram-positive and Gram-negative bacteria, particularly enterococci, representing a new class of potential antibacterial agents (He et al., 2003).

Synthesis and Structural Analysis

The compound's structural properties have also been a subject of research. One study determined the crystal structure of a related compound, elucidating the planarity of benzothiazol and imidazol rings and the chair conformation of the piperidin ring (Yıldırım et al., 2006). Additionally, novel methods for synthesizing partially hydrogenated benzothiazol-2-ylpyridines, which involve condensation reactions including piperidine, have been developed (Krivokolysko et al., 2001).

Antitumor and Anticancer Potential

The compound's derivatives have been evaluated for their potential in antitumor and anticancer therapies. For example, N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide and its derivatives were synthesized and evaluated for anticancer and anti-inflammatory activity, showing significant inhibitory effects against cancer (Ghule et al., 2013).

Antibacterial and Antifungal Studies

Several studies have synthesized new derivatives of the compound, assessing their antibacterial and antifungal activities. These studies often involve the synthesis of complex molecules and subsequent testing against various microbial strains, revealing considerable antibacterial activity in some cases (Patel & Agravat, 2009).

Synthesis and Biological Properties

The synthesis and biological properties of novel piperidine substituted benzothiazole derivatives have been explored, with some compounds showing good antibacterial and antifungal activity. This line of research typically involves chemical synthesis followed by biological testing (Shafi et al., 2021).

作用機序

Target of Action

The primary targets of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole are currently under investigation . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .

Pharmacokinetics

It has been noted that certain substitutions in related compounds can significantly increase microsomal stability .

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. Some piperidine derivatives have been found to show significant inhibitory bioactivity in certain cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of piperidine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .

将来の方向性

Piperidine derivatives continue to be a significant area of research in the field of drug discovery. The development of new synthesis methods and the discovery of new pharmacological applications are ongoing. This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

生化学分析

Biochemical Properties

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter breakdown . Additionally, it can bind to G-protein coupled receptors, modulating signal transduction processes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and receptor pharmacology.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and hormones . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In cellular metabolism, it affects the activity of key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects make it a valuable compound for research in neurobiology and endocrinology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular mechanisms provide insights into how this compound can be used to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cognitive function and memory by modulating neurotransmitter levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

特性

IUPAC Name |

2-piperidin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h9,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQVNSYQUPHCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)

![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)

![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)